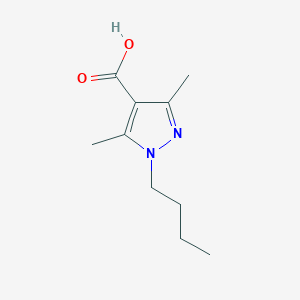

1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid

Description

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1154897-63-8) is a pyrazole derivative with a carboxylic acid group at the 4-position and alkyl substituents at the 1-, 3-, and 5-positions. Its molecular formula is C₁₀H₁₆N₂O₂, with a molecular weight of 196.25 g/mol . The compound features a butyl chain at the pyrazole nitrogen (N1), which enhances lipophilicity compared to simpler analogs.

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

1-butyl-3,5-dimethylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C10H16N2O2/c1-4-5-6-12-8(3)9(10(13)14)7(2)11-12/h4-6H2,1-3H3,(H,13,14) |

InChI Key |

IRPHBSWXOXXEOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(C(=N1)C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of α,β-Unsaturated Esters with Alkyl Hydrazines

A two-step process is commonly employed:

Step 1: Preparation of α-substituted β-ketoesters or β-ketoacids

- An α,β-unsaturated ester (e.g., methyl or ethyl acrylate derivatives) reacts with an acyl halide or equivalent to form an α-substituted β-ketoester intermediate.

- Hydrolysis converts the ester to the corresponding β-ketoacid.

Step 2: Condensation and Cyclization with Alkyl Hydrazine

- The β-ketoacid intermediate is condensed with an alkyl hydrazine (e.g., butylhydrazine for the butyl substituent at N-1).

- This reaction is typically catalyzed by a weak base or iodide salts (e.g., potassium iodide) and carried out at low temperatures to control regioselectivity.

- Cyclization proceeds to form the pyrazole ring, yielding the crude pyrazole-4-carboxylic acid derivative.

- Acidification and recrystallization purify the product.

This approach is supported by the method described for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, where careful control of reaction conditions and purification steps achieve high purity (99.6% by HPLC) and yields around 75%.

Use of β-Dicarbonyl Compounds and Alkyl Hydrazines

Another approach involves:

- Starting from β-dicarbonyl compounds such as alkyl difluoroacetoacetates.

- Coupling these with trialkyl orthoformates to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrates.

- Ring-closing via reaction with alkyl hydrazines in biphasic systems with mild bases (e.g., sodium carbonate).

- The reaction is performed at low temperatures (-20°C to 5°C) to improve selectivity and minimize side products.

- The pyrazole product is isolated by phase separation, solvent removal, and recrystallization.

This method, developed for alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylates, provides high purity products (up to 99.9%) and yields of 75-80%. Adapting this for 1-butyl substitution would involve replacing methylhydrazine with butylhydrazine.

Purification and Isomer Control

- Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water, 35-65% alcohol) is effective for purifying pyrazole-4-carboxylic acids.

- Acidification to pH 1-2 precipitates the product.

- Use of iodide catalysts (NaI or KI) enhances regioselectivity and reduces isomer formation.

- Reaction temperature control during hydrazine addition (e.g., -30°C to -20°C) is critical to minimize side products.

Comparative Data Table of Key Preparation Parameters

Summary and Recommendations

- The preparation of this compound can be achieved by adapting established methods for pyrazole-4-carboxylic acid derivatives.

- The most reliable route involves cyclization of an α-substituted β-ketoacid intermediate with butylhydrazine under iodide catalysis at low temperature, followed by acidification and recrystallization.

- Control of reaction conditions (temperature, catalyst, solvent) is essential to minimize isomers and maximize yield and purity.

- Purification by recrystallization from aqueous alcohol mixtures is effective.

- Further methyl substituents at positions 3 and 5 are introduced by selection of methylated β-dicarbonyl starting materials.

This approach is supported by multiple patents and research articles on related pyrazole carboxylic acid compounds, ensuring a robust and scalable synthetic pathway.

Chemical Reactions Analysis

1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents

Scientific Research Applications

1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carboxylic acid derivatives vary in substituents at N1 and the pyrazole ring, leading to differences in physicochemical properties, reactivity, and applications. Below is a systematic comparison:

Substituent Variations at N1

Table 1: Comparison of N1-Substituted 3,5-Dimethyl-pyrazole-4-carboxylic Acids

Key Observations:

- Lipophilicity : The butyl, isobutyl, and tert-butyl variants (C₁₀H₁₆N₂O₂) exhibit higher lipophilicity than the unsubstituted parent compound (C₆H₈N₂O₂) due to longer alkyl chains .

- Reactivity : The allyl-substituted derivative (C₈H₁₁N₂O₂) contains a reactive double bond, enabling further functionalization .

- Electronic Effects : The difluoromethyl group (C₇H₈F₂N₂O₂) enhances electronegativity, which may influence hydrogen bonding and acidity .

Aromatic vs. Aliphatic N1 Substituents

Table 2: Aromatic-Substituted Analogs

Key Observations:

- Aromatic Influence : Bulky aryl groups (e.g., bromophenyl, chlorophenyl) increase molecular weight and may enhance π-π stacking interactions, making these compounds suitable for materials science or as kinase inhibitors .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

Synthesis typically involves multi-step organic reactions, including cyclization and alkylation. Critical parameters include:

- Temperature control : Maintaining 0–50°C during azide coupling or alkylation steps to prevent side reactions .

- pH modulation : Acidic conditions (e.g., trifluoroacetic acid) enhance reaction efficiency in cyclization steps .

- Purification : Column chromatography with gradients like cyclohexane/ethyl acetate (0–25%) ensures high purity (>95%) . Comparative studies on similar pyrazole derivatives suggest yields improve with slow warming and inert atmospheres .

Q. How can structural characterization of this compound be methodically validated?

Use orthogonal analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., 7.54 ppm for pyrazole protons in CDCl₃) .

- X-ray diffraction (XRD) : Monoclinic crystal systems are common in pyrazole derivatives; lattice parameters aid in confirming molecular packing .

- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1545 cm⁻¹) validate functional groups .

Q. What strategies are effective in resolving low solubility during biological assays?

- Derivatization : Convert the carboxylic acid to esters or amides to enhance lipid solubility .

- Co-solvents : Use DMSO or ethanol (≤5% v/v) to maintain compound stability while improving aqueous solubility .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Pyrazole rings often interact with hydrophobic pockets via π-π stacking .

- QSAR models : Correlate substituent electronegativity (e.g., bromine in 3-bromophenyl derivatives) with anticancer activity .

- DFT calculations : Predict reactivity by analyzing frontier molecular orbitals (HOMO/LUMO) of the pyrazole core .

Q. What experimental approaches address contradictions in reported biological activities across similar pyrazole derivatives?

- Dose-response standardization : Use IC₅₀ values from MTT assays under consistent conditions (e.g., 72-hour exposure) .

- Orthogonal assays : Validate apoptosis induction via flow cytometry (Annexin V) alongside caspase-3 activation assays .

- Metabolic stability tests : Compare hepatic microsome half-lives to rule out pharmacokinetic discrepancies .

Q. How can regioselectivity challenges in alkylation/arylation reactions be mitigated?

- Protecting groups : Temporarily block the carboxylic acid moiety to direct alkylation to the pyrazole N1 position .

- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-coupling reactions with aryl halides .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at specific sites .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo studies?

- Bioavailability factors : Low oral absorption (common in carboxylic acids) may reduce in vivo efficacy despite strong in vitro activity .

- Metabolite profiling : LC-MS/MS can identify active metabolites (e.g., methyl esters) that contribute to in vivo effects .

- Tumor model relevance : Use patient-derived xenografts (PDX) instead of immortalized cell lines for translational accuracy .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing analogs?

- Reaction monitoring : Track progress via TLC (e.g., Rf = 0.58 in cyclohexane/ethyl acetate 2:1) .

- Batch consistency : Characterize each batch with HPLC (≥95% purity) and elemental analysis .

- Biological triplicates : Use three independent replicates in cytotoxicity assays to account for cell line heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.